molecular formula C9H15NO2 B027895 3-Methyl-4-pentylisoxazol-5(2H)-one CAS No. 107403-09-8

3-Methyl-4-pentylisoxazol-5(2H)-one

Cat. No.: B027895
CAS No.: 107403-09-8
M. Wt: 169.22 g/mol
InChI Key: ZEWCQXZZEQYVGI-UHFFFAOYSA-N
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Description

3-Methyl-4-pentylisoxazol-5(2H)-one is a heterocyclic compound belonging to the isoxazolone family. Its structure consists of a five-membered isoxazole ring with a ketone group at position 5, a methyl substituent at position 3, and a pentyl chain at position 3. Isoxazolones are known for their versatility in organic synthesis and applications in medicinal chemistry, particularly as intermediates for bioactive molecules and materials science.

Properties

CAS No.

107403-09-8

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-methyl-4-pentyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C9H15NO2/c1-3-4-5-6-8-7(2)10-12-9(8)11/h10H,3-6H2,1-2H3

InChI Key

ZEWCQXZZEQYVGI-UHFFFAOYSA-N

SMILES

CCCCCC1=C(NOC1=O)C

Canonical SMILES

CCCCCC1=C(NOC1=O)C

Synonyms

5(2H)-Isoxazolone,3-methyl-4-pentyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoxazol-5(4H)-one derivatives exhibit diverse physicochemical and functional properties depending on substituents at positions 3 and 4. Below is a detailed comparison of 3-Methyl-4-pentylisoxazol-5(2H)-one with structurally related analogs:

Table 1: Structural and Functional Comparison of Isoxazol-5(4H)-one Derivatives

Compound Name Substituents (Position 3/4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Method
This compound Methyl (C3), Pentyl (C4) C₉H₁₅NO₂ 169.22 Lipophilic; potential drug intermediate Likely via condensation of β-ketoester with hydroxylamine and aldehyde
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one Methyl (C3), Benzylidene (C4) C₂₀H₂₅NO₃ 327.42 Antioxidant activity; fused heterocycle precursor One-pot reaction with hydroxylamine, ethyl acetoacetate, and substituted benzaldehyde
4-(2-hydroxyethyl)-3-methyl-1,2-oxazol-5(4H)-one Methyl (C3), Hydroxyethyl (C4) C₆H₉NO₃ 143.14 Hydrophilic; intermediate for polymers or pharmaceuticals Not explicitly stated; likely via nucleophilic substitution

Key Analysis

Substituent Effects on Physicochemical Properties Lipophilicity: The pentyl chain in this compound increases hydrophobicity compared to the hydrophilic hydroxyethyl group in 4-(2-hydroxyethyl)-3-methyl-1,2-oxazol-5(4H)-one. This difference impacts solubility and bioavailability . Electron-Donating vs. Electron-Withdrawing Groups: The benzylidene group in 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one introduces aromaticity and antioxidant capacity via phenolic -OH groups, whereas the pentyl group is electron-neutral, prioritizing steric effects .

Synthetic Pathways

  • This compound is likely synthesized via a condensation reaction between a β-ketoester (e.g., ethyl acetoacetate), hydroxylamine (to form the isoxazole ring), and pentanal (to introduce the pentyl group) .
  • In contrast, the benzylidene derivative requires substituted benzaldehydes, enabling conjugation and extended π-systems critical for antioxidant behavior .

Functional Applications

  • Antioxidant Activity : The benzylidene derivative’s tert-butyl and hydroxyl groups enhance radical scavenging, a property absent in the alkyl-substituted pentyl analog .
  • Biological Penetration : The pentyl chain may improve blood-brain barrier penetration compared to polar derivatives, making it a candidate for central nervous system-targeted drugs.

Research Findings

  • Reactivity : The pentyl group’s inductive effect is minimal, preserving the isoxazolone ring’s electrophilicity for nucleophilic attacks at the ketone position. Benzylidene derivatives, however, undergo cycloaddition reactions due to conjugated double bonds .

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